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Compound of Interest

Compound Name: 2-Hydrazino Adenosine

Cat. No.: B043799 Get Quote

An In-depth Examination of a Potent and Selective Adenosine A2A Receptor Agonist

This technical guide provides a comprehensive overview of the biological activity of 2-
Hydrazino Adenosine and its derivatives. It is intended for researchers, scientists, and drug

development professionals working in the fields of pharmacology, medicinal chemistry, and

cardiovascular research. This document details the mechanism of action, key signaling

pathways, quantitative biological data, and experimental protocols associated with this class of

compounds.

Core Biological Activity: A2A Adenosine Receptor
Agonism
2-Hydrazino adenosine and its analogues are potent and selective agonists of the A2A

adenosine receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that plays a

crucial role in various physiological processes, most notably in the cardiovascular system

where it mediates vasodilation. The agonistic activity of 2-Hydrazino Adenosine derivatives at

the A2A receptor is responsible for their primary biological effect: relaxation of vascular smooth

muscle, leading to a decrease in blood pressure.[1]

Quantitative Biological Data
The biological activity of 2-Hydrazino Adenosine derivatives is typically quantified by their

binding affinity (Ki) for adenosine receptors and their functional potency (EC50) in assays such
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as vasorelaxation. The following table summarizes key quantitative data for representative 2-
Hydrazino Adenosine analogues, highlighting their selectivity for the A2A receptor over the A1

receptor.
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Compound
A2A Receptor
Ki (nM)

A1 Receptor Ki
(nM)

Vasorelaxation
EC50 (nM)

Reference(s)

2-[N'-[3-(4-

nitrophenyl)allylid

ene]hydrazino]ad

enosine (5g)

23 >1000 - [1]

2-[N'-(2-

furylmethylidene)

hydrazino]adeno

sine (4b)

- - Potent [1]

2-[N'-(3-

phenylallylidene)

hydrazino]adeno

sine (5a)

- - Potent [1]

2-[N'-[3-(2-

furyl)allylidene]hy

drazino]adenosin

e (5b)

- - Potent [1]

Compound 23 (a

2-

hydrazinyladeno

sine derivative)

1.8 >1000 - [2]

Compound 24 (a

2-

hydrazinyladeno

sine derivative)

6.4 - - [2]

Compound 30 (a

2-

hydrazinyladeno

sine derivative)

20 - - [2]

Compound 31 (a

2-

67 - - [2]
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hydrazinyladeno

sine derivative)

Compound 42 (a

2-

hydrazinyladeno

sine derivative)

6.3 - - [2]

Compound 35 (a

2-

hydrazinyladeno

sine derivative)

- 4.5 - [2]

Signaling Pathways
The activation of the A2A adenosine receptor by 2-Hydrazino Adenosine derivatives initiates a

cascade of intracellular signaling events. The primary pathway involves the coupling of the

receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme

catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. Elevated

cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates

various downstream targets, ultimately resulting in the physiological response, such as smooth

muscle relaxation.

Beyond the canonical Gs-cAMP-PKA pathway, A2A receptor activation can also engage other

signaling molecules, including the activation of extracellular signal-regulated kinases (ERK1/2)

and protein kinase C (PKC). These alternative pathways may contribute to the diverse

biological effects of A2A receptor agonists.
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Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the

biological activity of 2-Hydrazino Adenosine derivatives.

Radioligand Binding Assay for A2A Adenosine Receptor
This protocol is used to determine the binding affinity (Ki) of test compounds for the A2A

adenosine receptor.

Materials:

HEK-293 or CHO cells stably expressing the human A2A adenosine receptor.

Cell lysis buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

Assay buffer: 50 mM Tris-HCl, pH 7.4.

Radioligand: [3H]CGS21680 (a selective A2A agonist).

Non-specific binding control: 10 µM NECA (a non-selective adenosine agonist).

Test compounds (2-Hydrazino Adenosine derivatives) at various concentrations.

96-well microplates.

Glass fiber filters.

Scintillation counter.

Procedure:

Membrane Preparation:

Culture cells to confluency.

Harvest cells and homogenize in ice-cold lysis buffer.

Centrifuge the homogenate at 4°C to pellet the membranes.

Wash the membrane pellet with assay buffer and resuspend.
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Determine the protein concentration of the membrane preparation.

Binding Assay:

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and

competitor binding.

Total binding wells: Add assay buffer, [3H]CGS21680, and the membrane preparation.

Non-specific binding wells: Add 10 µM NECA, [3H]CGS21680, and the membrane

preparation.

Competitor binding wells: Add varying concentrations of the test compound,

[3H]CGS21680, and the membrane preparation.

Incubate the plate at room temperature for 60-120 minutes to allow binding to reach

equilibrium.

Filtration and Counting:

Rapidly filter the contents of each well through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold assay buffer.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using

a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific

binding) using non-linear regression.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Radioligand Binding Assay Workflow

Isolated Artery Vasorelaxation Assay
This protocol is used to determine the functional potency (EC50) of 2-Hydrazino Adenosine
derivatives in inducing vasorelaxation.

Materials:

Isolated arterial rings (e.g., from porcine coronary artery or rat aorta).

Organ bath system with force transducers.

Krebs-Henseleit solution (physiological salt solution).

Vasoconstrictor agent (e.g., Norepinephrine or Prostaglandin F2α).

Test compounds (2-Hydrazino Adenosine derivatives) at various concentrations.

Procedure:

Tissue Preparation:

Dissect the artery and cut it into rings of 2-3 mm in length.

Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at

37°C and bubbled with 95% O2 / 5% CO2.

Allow the rings to equilibrate under a resting tension for at least 60 minutes.

Contraction:

Induce a stable contraction in the arterial rings by adding a submaximal concentration of a

vasoconstrictor agent (e.g., 1 µM Norepinephrine).

Vasorelaxation:
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Once a stable contraction is achieved, cumulatively add increasing concentrations of the

test compound to the organ bath.

Record the changes in tension after each addition.

Data Analysis:

Express the relaxation response as a percentage of the pre-contraction induced by the

vasoconstrictor.

Plot the percentage of relaxation against the logarithm of the test compound

concentration.

Determine the EC50 value (the concentration of the test compound that produces 50% of

the maximal relaxation) using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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